molecular formula C10H10BrNS B13137107 7-Bromo-2-isopropylbenzo[d]thiazole

7-Bromo-2-isopropylbenzo[d]thiazole

Cat. No.: B13137107
M. Wt: 256.16 g/mol
InChI Key: RNPNMWTVTSEETP-UHFFFAOYSA-N
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Description

7-Bromo-2-isopropylbenzo[d]thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 7th position and an isopropyl group at the 2nd position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 7-Bromo-2-isopropylbenzo[d]thiazole typically involves the reaction of 2-isopropylbenzo[d]thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

7-Bromo-2-isopropylbenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Bromo-2-isopropylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2-isopropylbenzo[d]thiazole include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H10BrNS

Molecular Weight

256.16 g/mol

IUPAC Name

7-bromo-2-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H10BrNS/c1-6(2)10-12-8-5-3-4-7(11)9(8)13-10/h3-6H,1-2H3

InChI Key

RNPNMWTVTSEETP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

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